REACTION_CXSMILES
|
[OH2:1].[C-]#N.[K+].[C:5](=[C:8]([O:10][C:11]([C:14]([C:17]([O:20][C:21]([F:24])([F:23])[F:22])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])[F:9])([F:7])[F:6].OS(O)(=O)=O.COCC[O:34][CH3:35]>>[C:35]([C:5]([CH:8]([O:10][C:11]([C:14]([C:17]([O:20][C:21]([F:22])([F:23])[F:24])([F:18])[F:19])([F:16])[F:15])([F:13])[F:12])[F:9])([F:7])[F:6])([OH:34])=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)=C(F)OC(F)(F)C(F)(F)C(F)(F)OC(F)(F)F
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
agitated for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition of MV31 the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
rose to 57° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The bottom phase was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
Afterwards, the organic phase was mixed with the same volume of conc. H2SO4
|
Type
|
DISTILLATION
|
Details
|
Distillation from the reaction mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(F)(F)C(F)OC(F)(F)C(F)(F)C(F)(F)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |